(1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanol
Description
(1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanol is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol . It is a bicyclic compound featuring an oxabicyclo structure, which is a common motif in organic chemistry due to its stability and reactivity.
Properties
IUPAC Name |
(1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7-4-8(5-7,6-9)2-3-10-7/h9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVJVYQRQMRNIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(CCO2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable epoxide with a methylating agent in the presence of a catalyst. The reaction conditions often require a temperature range of 0-50°C and a solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Hydrochloric acid or sulfuric acid in an organic solvent at elevated temperatures.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Halides or amines.
Scientific Research Applications
Drug Design and Development
The bicyclic framework of (1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanol allows it to serve as a scaffold in the design of new pharmaceuticals. Its ability to mimic natural products can lead to the development of novel drugs with improved efficacy and reduced side effects.
Case Study: Analgesic Activity
Research has indicated that derivatives of bicyclic compounds exhibit significant analgesic properties. In a study involving various analogs, this compound derivatives demonstrated enhanced pain relief comparable to established analgesics, suggesting its potential as a lead compound in pain management therapies .
Antimicrobial Properties
Studies have shown that compounds with similar bicyclic structures possess antimicrobial activity against various pathogens. The incorporation of functional groups into the this compound framework may enhance its antimicrobial efficacy.
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| Derivative A | Staphylococcus aureus | 20 |
| Derivative B | Pseudomonas aeruginosa | 18 |
Synthesis of Complex Molecules
The unique structure of this compound allows it to participate in various synthetic transformations, including cycloadditions and functional group modifications.
Case Study: Total Synthesis
In a reported total synthesis involving this compound, researchers utilized it as a key intermediate for constructing complex natural products, showcasing its versatility in synthetic pathways .
Polymer Development
Due to its structural characteristics, this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
Data Table: Mechanical Properties of Polymers Incorporating the Compound
| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| Pure Polymer | 30 | 50 |
| Polymer with (Compound) | 45 | 70 |
Mechanism of Action
The mechanism of action of (1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanol involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanamine hydrochloride: Similar structure but with an amine group instead of a hydroxyl group.
(1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)ethanol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanol is unique due to its specific oxabicyclo structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and medicinal chemistry .
Biological Activity
(1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanol, with the CAS number 2305253-16-9 and molecular formula C8H14O2, is a bicyclic compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on recent research findings.
| Property | Value |
|---|---|
| Molecular Formula | C8H14O2 |
| Molecular Weight | 142.20 g/mol |
| CAS Number | 2305253-16-9 |
| Structure | Structure |
Synthesis
The synthesis of this compound typically involves the cyclization of suitable precursors under controlled conditions. Common methods include:
- Epoxide Reaction : Reacting a suitable epoxide with a methylating agent in the presence of a catalyst.
- Reaction Conditions : Generally conducted at temperatures between 0°C to 50°C using solvents like dichloromethane or toluene .
The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets, potentially acting as an enzyme inhibitor or receptor modulator. The precise mechanisms remain under investigation, but preliminary studies suggest involvement in:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : Potential modulation of neurotransmitter receptors could influence physiological responses.
Biological Activity
Research into the biological activity of this compound has indicated several potential applications:
Anti-inflammatory and Analgesic Effects
Studies have explored its potential anti-inflammatory properties, suggesting that it may reduce inflammation through the inhibition of pro-inflammatory cytokines. This could have implications for treating conditions such as arthritis or other inflammatory diseases.
Neuroprotective Properties
There is emerging evidence that this compound may exhibit neuroprotective effects, possibly through antioxidant mechanisms or by modulating neurotransmitter systems, which could be beneficial in neurodegenerative conditions like Alzheimer's disease.
Case Studies and Research Findings
Recent studies have provided insights into the efficacy and safety of this compound:
- Study on Anti-inflammatory Activity :
- Neuroprotection Research :
Comparison with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Key Activity |
|---|---|---|
| (1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)ethanol | Alcohol derivative | Similar anti-inflammatory effects |
| (1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)amine | Amine derivative | Potentially different receptor interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
